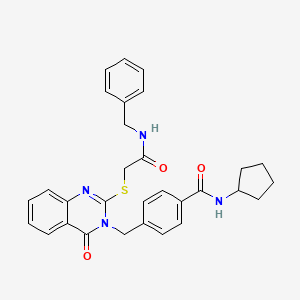
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a useful research compound. Its molecular formula is C30H30N4O3S and its molecular weight is 526.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), efficacy in cellular models, and mechanisms of action.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly its effects on pancreatic β-cells and potential anti-cancer properties.
1. Pancreatic β-cell Protection
Research indicates that derivatives of benzylamino-2-oxoethyl compounds exhibit protective effects against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. For instance, a related compound showed maximal activity at 100% with an EC50 of 0.1±0.01μM . The mechanism involves the modulation of stress responses and protection against oxidative damage.
2. Anti-cancer Activity
The compound's structural features suggest potential inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. A related study demonstrated that compounds with similar scaffolds exhibited significant inhibition of HDAC1 and HDAC2, with IC50 values below 100nM . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Structure-Activity Relationship (SAR)
The effectiveness of the compound is influenced by specific structural modifications:
These modifications highlight the importance of both hydrophilicity and lipophilicity in enhancing biological activity.
Case Studies
Several studies have documented the biological effects of similar compounds:
Case Study 1: ER Stress Protection
A study focusing on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs demonstrated that modifications could significantly enhance their protective effects against ER stress in pancreatic β-cells. The most effective analog achieved a maximum activity of 100% at an EC50 of 0.1μM .
Case Study 2: Anti-cancer Efficacy
Another investigation into quinazoline derivatives found that specific substitutions at the 6 and 8 positions significantly improved their potency against cancer cell lines. For example, a chloro substitution improved activity two-fold compared to unsubstituted variants .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of HDACs : Leading to altered gene expression profiles conducive to cell survival.
- Modulation of ER Stress Responses : Protecting β-cells from apoptosis by enhancing antioxidant defenses.
- Induction of Apoptosis in Cancer Cells : Via cell cycle arrest and subsequent programmed cell death.
Eigenschaften
IUPAC Name |
4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3S/c35-27(31-18-21-8-2-1-3-9-21)20-38-30-33-26-13-7-6-12-25(26)29(37)34(30)19-22-14-16-23(17-15-22)28(36)32-24-10-4-5-11-24/h1-3,6-9,12-17,24H,4-5,10-11,18-20H2,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCRVODFJGHWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













